(S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol
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Overview
Description
(S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol is a chiral organic compound characterized by the presence of a chlorine atom, an ethoxy group, and a hydroxyl group attached to an aromatic ring. The compound’s stereochemistry is denoted by the (S)-configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-ethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalytic hydrogenation and advanced chiral resolution techniques are often employed.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 or LiAlH4.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 5-Chloro-2-ethoxyacetophenone.
Reduction: 5-Chloro-2-ethoxyethylbenzene.
Substitution: 5-Amino-2-ethoxyphenylethanol.
Scientific Research Applications
(S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to.
Pathways Involved: The biochemical pathways affected by the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
®-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
5-Chloro-2-ethoxybenzyl alcohol: Lacks the chiral center.
5-Chloro-2-ethoxyphenylacetic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
(S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer and other similar compounds.
Properties
Molecular Formula |
C10H13ClO2 |
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Molecular Weight |
200.66 g/mol |
IUPAC Name |
(1S)-1-(5-chloro-2-ethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO2/c1-3-13-10-5-4-8(11)6-9(10)7(2)12/h4-7,12H,3H2,1-2H3/t7-/m0/s1 |
InChI Key |
CFIZOSDMOCKASV-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Cl)[C@H](C)O |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C(C)O |
Origin of Product |
United States |
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